N-Methyl-N-Phenyl Tertiary Amide Drives Hydrolytic Stability Advantage Over Secondary Anilides
The target compound bears an N-methyl-N-phenyl tertiary amide at the triazole 4-position, distinguishing it from secondary anilide analogs prevalent in the published ATC series. In the landmark Chagas disease ATC optimization study, N-methylation of the amide (compound 47 versus compound 20) was specifically noted to improve resistance to hydrolytic degradation, a phenomenon consistent with the established behavior of N-methyl aniline amides such as phenacetin [1]. However, this N-methylation also resulted in significantly reduced cellular potency against T. cruzi intracellular amastigotes (pEC50 decreased from 7.0 for compound 20 to an unspecified but substantially lower value for compound 47) [2]. The target compound's tertiary amide structure is therefore anticipated to exhibit enhanced resistance to amidase-mediated hydrolysis in biological matrices relative to secondary amide analogs (e.g., 5-amino-1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide). This hydrolytic stability advantage is critical for applications requiring extended incubation in plasma-containing media or in vivo pharmacokinetic studies, where secondary amides in this class have shown evidence of cleavage (e.g., compound 11 generated acid and aniline metabolites in mouse) [3].
| Evidence Dimension | Amide bond hydrolytic stability |
|---|---|
| Target Compound Data | Tertiary N-methyl-N-phenyl amide; N-methylation known to improve hydrolytic resistance in aromatic amides (qualitative class-level evidence) |
| Comparator Or Baseline | Secondary anilide (compound 20, pEC50 = 7.0, but susceptible to hydrolysis as inferred from compound 11's in vivo amide cleavage, ~25% hydrolysis detected in blood) |
| Quantified Difference | Compound 11 (secondary amide) showed ~25% hydrolysis to acid 25 in mouse blood [3]; N-methylation in this scaffold is specifically cited as conferring improved hydrolytic resistance [1] |
| Conditions | In vivo mouse pharmacokinetic study (compound 11, oral 10 mg/kg) and literature precedent for phenacetin-type N-methyl amide stability |
Why This Matters
For prolonged in vitro assays, plasma stability studies, or in vivo PK experiments, the tertiary amide structure reduces confounding metabolite formation and extends the experimental window for detecting target engagement.
- [1] Brand S, Ko EJ, Viayna E, et al. J Med Chem. 2017;60(17):7284–7299. Text discussing N-methylation: 'N-Methylation of the amide, which is known to improve the hydrolytic resistance of aniline amides such as phenacetin.' View Source
- [2] Brand S, Ko EJ, Viayna E, et al. J Med Chem. 2017;60(17):7284–7299. Table 3 and surrounding text: compound 20 (pEC50 = 7.0) versus compound 47 (significantly reduced activity upon N-methylation). View Source
- [3] Brand S, Ko EJ, Viayna E, et al. J Med Chem. 2017;60(17):7284–7299. In vivo evidence of amide hydrolysis: compound 11 detected in blood at ~25% hydrolyzed to acid 25. View Source
